molecular formula C17H19F2N5O2S B10768756 Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10768756
M. Wt: 395.4 g/mol
InChI Key: CYNLZIBKERMMOA-UKWGHVSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML194 involves multiple steps, starting with the preparation of the pyrazole core. The key steps include:

Industrial Production Methods

Industrial production of ML194 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

ML194 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ML194 has a wide range of scientific research applications:

Mechanism of Action

ML194 exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). It binds to the receptor and inhibits its activation, thereby blocking downstream signaling pathways. This antagonistic action can modulate various physiological processes, including pain perception, immune responses, and gastrointestinal functions. ML194 is also known to rescue the cell-surface expression of mutant G protein-coupled receptor 35 (GPR35) receptors, likely acting as a pharmacological chaperone to alter the misfolded receptor structure .

Comparison with Similar Compounds

ML194 is compared with other G protein-coupled receptor 35 (GPR35) antagonists such as:

ML194 is unique due to its high membrane permeability and potency, with an inhibitory concentration 50 (IC50) value of 160 nanomolar. It also has the ability to rescue misfolded G protein-coupled receptor 35 (GPR35) receptors, which is not observed with other antagonists .

Properties

Molecular Formula

C17H19F2N5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 5-[(Z)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9-

InChI Key

CYNLZIBKERMMOA-UKWGHVSLSA-N

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C\C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Origin of Product

United States

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